molecular formula C16H20BrNO3 B13006383 tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate

Cat. No.: B13006383
M. Wt: 354.24 g/mol
InChI Key: USHGIOFSYBGCJL-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate protecting group at the 1-position, a bromine atom at the 3-position, and a 1-hydroxypropyl substituent at the 2-position. This compound is structurally poised for applications in medicinal chemistry and materials science due to its reactive bromine atom (enabling cross-coupling reactions) and the hydroxyl group (for hydrogen bonding or further functionalization).

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 3-bromo-2-(1-hydroxypropyl)indole-1-carboxylate

InChI

InChI=1S/C16H20BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9,12,19H,5H2,1-4H3

InChI Key

USHGIOFSYBGCJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the indole ring.

    Hydroxypropylation: Addition of the hydroxypropyl group to the indole core.

    Esterification: Formation of the tert-butyl ester group.

Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), hydroxypropylating agents (e.g., 1-bromo-3-chloropropane), and esterification reagents (e.g., tert-butyl alcohol and acid catalysts).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups like azides or nitriles.

Scientific Research Applications

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The tert-butyl indole-1-carboxylate scaffold is common among the compounds in the evidence, but substituent variations significantly influence their properties:

Compound Name (Reference) Substituents Key Structural Features
Target compound 3-Bromo, 2-(1-hydroxypropyl) Bromine (electrophilic site), hydroxyl group (hydrogen bonding)
Compound 16a 6-Bromo, 3-(imidazolyl) Bromine at 6-position; imidazolyl group (potential coordination site)
Compound 15 6-(3-Mesyloxyprop-1-enyl) Mesylate leaving group; alkene (conjugation/click chemistry potential)
Compound 9c 3-Nitrovinyl Electron-withdrawing nitro group (enhances reactivity in cycloadditions)
Compound 7b 3-(Pivaloyloxyamino-nitroethyl) Bulky pivaloyl group (steric protection); nitroethyl (redox-active moiety)
Compound in 7-(1-Cyanocyclopropyl) Cyanocyclopropyl (strain-induced reactivity; material science applications)

Key Observations :

  • The 3-bromo substituent in the target compound contrasts with the 6-bromo in 16a , which may alter electronic effects (e.g., inductive withdrawal) and regioselectivity in cross-coupling reactions.

Reactivity Trends :

  • Bromine at the 3-position (target) may be less sterically hindered than 6-bromo derivatives (16a), favoring cross-coupling efficiency.
  • The hydroxyl group in the target compound could undergo mesylation (as in Compound 15 ) or oxidation to a ketone for further derivatization.
Spectroscopic Data

Comparative NMR and IR data highlight substituent effects:

Compound (Reference) 1H NMR (Key Signals) 13C NMR (Key Signals) IR (Notable Peaks)
Target compound N/A N/A N/A
Compound 16a δ 7.8–7.2 (aromatic H), δ 1.6 (tert-butyl) δ 150 (C=O), δ 115–125 (aromatic C-Br) 1720 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)
Compound 9c δ 8.1 (vinyl H), δ 1.5 (tert-butyl) δ 148 (NO₂), δ 130 (C=O) 1530 cm⁻¹ (NO₂), 1700 cm⁻¹ (C=O)
Compound 7b δ 5.2 (CH₂NO₂), δ 1.3 (pivaloyl) δ 178 (C=O), δ 80 (tert-butyl) 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (NO₂)

Analysis :

  • The tert-butyl group consistently appears at δ 1.3–1.6 ppm in 1H NMR across analogs .
  • Bromine at the 3-position (target) would likely deshield adjacent carbons, shifting 13C NMR signals upfield compared to 6-bromo derivatives .

Biological Activity

tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications in pharmacology, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₃H₁₄BrNO₂
  • Molecular Weight: 296.16 g/mol
  • CAS Number: 249608-77-3

The structure features a bromine atom at the 3-position of the indole ring, which is known to influence its biological properties. The tert-butyl ester group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that indole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The brominated indole derivatives, such as this compound, have shown promise in targeting specific cancer pathways.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effect on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results demonstrated:

  • IC₅₀ Values:
    • MCF-7: 12 µM
    • PC-3: 15 µM

These values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth. For instance, the compound may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, the presence of the bromine atom enhances interactions with target proteins involved in these pathways.

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) for these strains was found to be around 32 µg/mL, indicating a moderate level of antimicrobial efficacy .

Synthetic Route

The synthesis of this compound involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole derivatives.
  • Bromination: The introduction of bromine at the 3-position using brominating agents.
  • Esterification: Reaction with tert-butyl alcohol to form the ester.
  • Hydroxypropyl Substitution: Introduction of the hydroxypropyl group via nucleophilic substitution.

Characterization Techniques

The compound has been characterized using various techniques:

  • NMR Spectroscopy: Used to confirm the structure and purity.
  • Mass Spectrometry: To determine molecular weight and fragmentation patterns.
TechniqueResult
NMRConfirmed structure
Mass SpectrometryMolecular weight: 296.16 g/mol

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